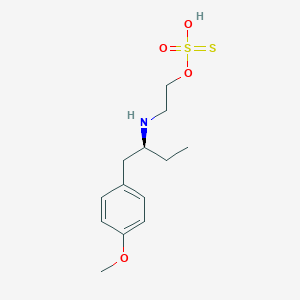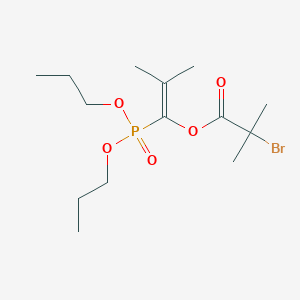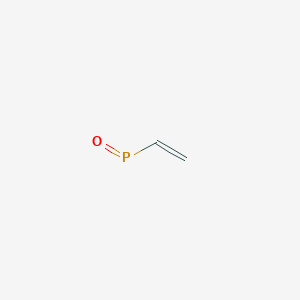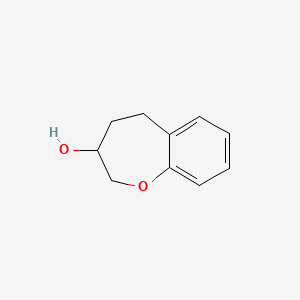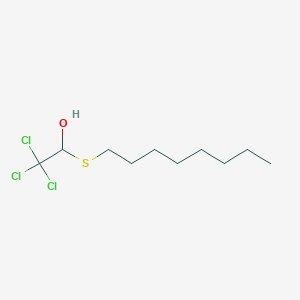
2,2,2-Trichloro-1-(octylsulfanyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-1-(octylsulfanyl)ethanol is a chemical compound with the molecular formula C10H19Cl3OS It is a derivative of ethanol where the hydrogen atoms at position 2 are replaced by chlorine atoms, and an octylsulfanyl group is attached to the carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(octylsulfanyl)ethanol typically involves the reaction of 2,2,2-trichloroethanol with an octylsulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial production process is designed to ensure consistent quality and compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(octylsulfanyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloro group to a less chlorinated derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,2,2-Trichloro-1-(octylsulfanyl)ethanol has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(octylsulfanyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The trichloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The octylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: A simpler analog without the octylsulfanyl group, known for its use as a sedative and hypnotic.
2,2,2-Trichloroethyl alcohol: Another related compound with similar chemical properties but different applications.
Uniqueness
2,2,2-Trichloro-1-(octylsulfanyl)ethanol is unique due to the presence of both trichloro and octylsulfanyl groups, which confer distinct chemical and biological properties. Its combination of lipophilicity and reactivity makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
36061-32-2 |
|---|---|
Molecular Formula |
C10H19Cl3OS |
Molecular Weight |
293.7 g/mol |
IUPAC Name |
2,2,2-trichloro-1-octylsulfanylethanol |
InChI |
InChI=1S/C10H19Cl3OS/c1-2-3-4-5-6-7-8-15-9(14)10(11,12)13/h9,14H,2-8H2,1H3 |
InChI Key |
UZLDVMQATAQSJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


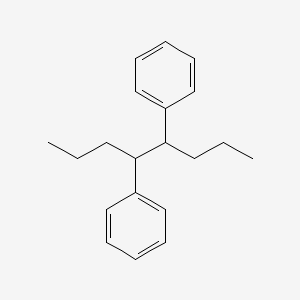
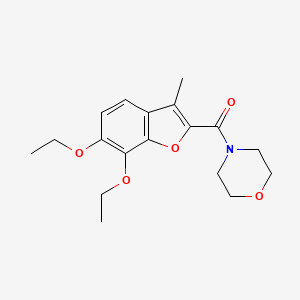
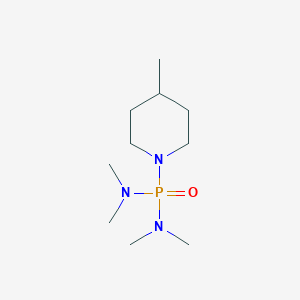
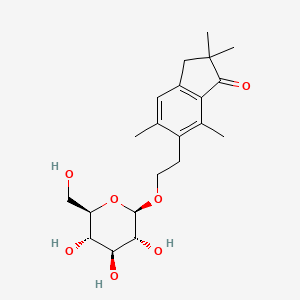
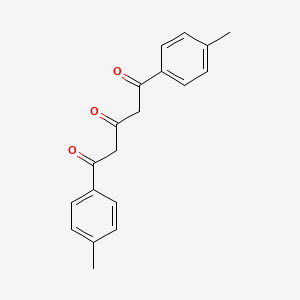
![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)
phosphanium bromide](/img/structure/B14666925.png)


